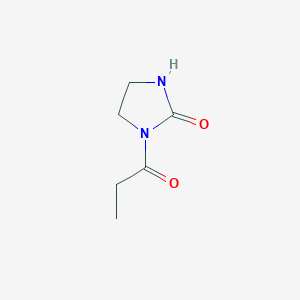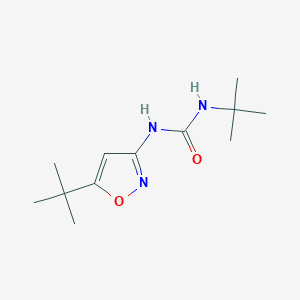
N-tert-Butyl-N'-(5-tert-butyl-1,2-oxazol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea is an organic compound characterized by the presence of tert-butyl groups and an oxazole ring
Preparation Methods
The synthesis of N-tert-Butyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea typically involves the reaction of tert-butyl isocyanate with 5-tert-butyl-1,2-oxazole-3-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and may require the presence of a catalyst or base to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-tert-Butyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl groups or the oxazole ring may be targeted.
Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to yield corresponding amines and carboxylic acids.
Scientific Research Applications
N-tert-Butyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-tert-Butyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl groups and the oxazole ring contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-tert-Butyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea can be compared with other similar compounds such as:
N-tert-Butyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)thiourea: Similar structure but with a thiourea moiety instead of urea.
N-tert-Butyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)carbamate: Contains a carbamate group instead of urea.
N-tert-Butyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)amide: Features an amide group in place of the urea moiety.
Properties
CAS No. |
55808-72-5 |
|---|---|
Molecular Formula |
C12H21N3O2 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
1-tert-butyl-3-(5-tert-butyl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C12H21N3O2/c1-11(2,3)8-7-9(15-17-8)13-10(16)14-12(4,5)6/h7H,1-6H3,(H2,13,14,15,16) |
InChI Key |
MJXOUOSSZBKJGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


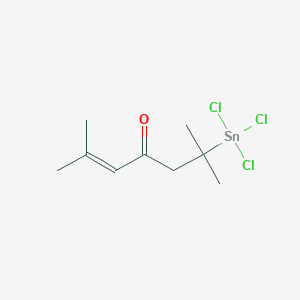
![2-Azabicyclo[3.1.0]hex-2-ene, 1-methyl-3-phenyl-](/img/structure/B14622884.png)

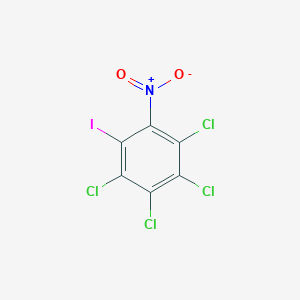

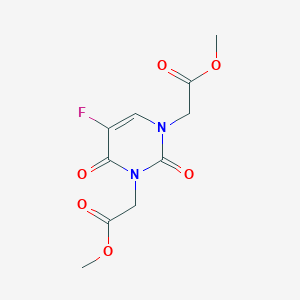
![1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14622927.png)
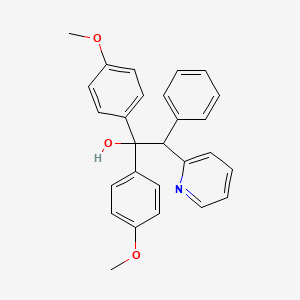
methanone](/img/structure/B14622956.png)

![9-chloro-3H-imidazo[4,5-f]quinoline](/img/structure/B14622958.png)
![(8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-3H-furan]](/img/structure/B14622960.png)
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester](/img/structure/B14622968.png)
